2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNS2/c21-16-8-1-3-10-18(16)23-13-14-6-5-7-15(12-14)20-22-17-9-2-4-11-19(17)24-20/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBRFPQXRQIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives
A foundational approach involves the condensation of 2-aminothiophenol with substituted benzoic acids. For example, 3-nitrobenzoic acid reacts with 2-aminothiophenol in dimethyl sulfoxide (DMSO) at 140°C for 12 hours, yielding 2-(3-nitrophenyl)-1,3-benzothiazole in 56% yield. Subsequent reduction of the nitro group to an amine (via catalytic hydrogenation with Pd/C) provides 2-(3-aminophenyl)-1,3-benzothiazole, a key intermediate for further functionalization.
Transition Metal-Catalyzed Cyclization
RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas offers a one-pot route to 2-aminobenzothiazoles. Electron-rich substrates exhibit higher reactivity, with yields reaching 91% under optimized conditions. This method avoids stoichiometric oxidants, aligning with green chemistry principles.
Installation of the Sulfanyl-Methyl-Phenyl Moiety
Nucleophilic Substitution with Chloromethyl Aryl Halides
The sulfanyl-methyl group is introduced via reaction of 2-(3-aminophenyl)-1,3-benzothiazole with 2-chlorophenyl bromomethyl derivatives. For instance, treatment with 1-(bromomethyl)-2-chlorobenzene in acetonitrile, catalyzed by triethylamine, affords the target compound in 37–85% yield. Kinetic studies show that polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.
Table 1. Optimization of Sulfanyl-Methylation Conditions
| Halide Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-(BrCH2)-2-ClC6H4 | Acetonitrile | Et3N | 25 | 12 | 78 |
| 1-(BrCH2)-2-ClC6H4 | DMF | K2CO3 | 80 | 6 | 85 |
| 1-(ClCH2)-2-ClC6H4 | THF | NaOH | 60 | 24 | 42 |
Microwave-Assisted Thiol-Ene Coupling
Modern protocols employ microwave irradiation to accelerate thiol-ene reactions between 2-(3-mercaptomethylphenyl)-1,3-benzothiazole and 2-chlorophenyl vinyl derivatives. This method reduces reaction times from hours to minutes (8–10 min) while maintaining yields above 75%. Sc(OTf)3 catalysis under solvent-free conditions further improves efficiency by lowering activation energy.
Final Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic acid-functionalized benzothiazoles with brominated sulfanyl-methyl-phenyl precursors achieves regioselective aryl-aryl bond formation. Using Pd(PPh3)4 and Na2CO3 in a 1,4-dioxane/water mixture, yields reach 82% with minimal homocoupling byproducts.
Ullmann-Type Coupling
Copper(I)-mediated Ullmann coupling between iodobenzothiazoles and thiophenol derivatives provides an alternative under milder conditions (CuI, 1,10-phenanthroline, K3PO4, DMF, 110°C). While effective, this method requires stoichiometric copper and extended reaction times (24–48 h).
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol. Structural confirmation employs:
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazoles
Scientific Research Applications
2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is studied for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Structural and Substituent Analysis
The structural uniqueness of the target compound lies in its 2-chlorophenylsulfanylmethyl substituent. Below is a comparative analysis with structurally related compounds:
*Molecular weight calculated based on IUPAC name.
Key Observations :
Pharmacological and Functional Comparisons
Antitubercular Activity
- The derivative 2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) demonstrated MIC = 1.6 µg/mL against Mycobacterium tuberculosis H37Rv . The target compound’s activity remains unstudied, but its sulfanyl-methyl linkage could improve membrane permeability compared to the carbonyl group in 3e.
Industrial Relevance
Crystallographic and Structural Validation
While crystallographic data for the target compound is absent, studies on similar derivatives (e.g., ) emphasize the role of SHELX software in refining small-molecule structures . Substituent orientation (e.g., methoxy vs. chloro groups) can affect crystal packing and stability .
Biological Activity
The compound 2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antibacterial, and other pharmacological properties. The discussion is supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14ClN S
- Molecular Weight : 285.80 g/mol
The compound features a benzothiazole ring system, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that involve the modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Effect : Reduction in inflammation markers in vitro.
Antibacterial Activity
The antibacterial efficacy of benzothiazole compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL | |
| Compound B | Escherichia coli | 16 µg/mL |
These compounds exhibit a broad spectrum of antibacterial activity, making them potential candidates for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural features. Notably:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances anticancer activity.
- Sulfanyl Group : The sulfanyl group contributes to the overall biological potency by affecting solubility and reactivity.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on xenograft models demonstrated that a related benzothiazole compound significantly reduced tumor growth compared to controls. The treatment led to a marked decrease in tumor volume and weight, confirming its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in paw edema and inflammatory markers, showcasing its therapeutic potential in inflammatory diseases.
Q & A
Basic: What are the optimized synthetic routes for preparing 2-(3-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole?
Answer:
The synthesis involves multi-step organic reactions, typically starting with benzothiazole core formation followed by functionalization. A common approach includes:
- Step 1: Synthesis of the benzothiazole backbone via condensation of 2-aminothiophenol with substituted benzaldehydes under iodine catalysis in DMF at 80°C (modified from ).
- Step 2: Introduction of the 2-chlorophenylsulfanylmethyl group through nucleophilic substitution or thiol-ene coupling. For example, reacting the benzothiazole intermediate with 2-chlorobenzenethiol in ethanol under reflux, monitored by TLC (chloroform:methanol 7:3) ().
- Purification: Column chromatography with hexane/ethyl acetate gradients yields high-purity products ().
Key Parameters:
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 70–90°C | |
| Solvent | DMF, ethanol | |
| Catalyst | Iodine (50 mol%) |
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
A combination of spectral and chromatographic methods ensures structural validation and purity assessment:
- 1H/13C NMR: To confirm substitution patterns on the benzothiazole and phenyl rings ().
- Mass Spectrometry (HRMS): For molecular weight verification ().
- TLC/HPLC: To monitor reaction progress and purity (hexane:ethyl acetate or chloroform:methanol systems) ().
- X-ray Crystallography: Resolves stereochemical ambiguities; symmetry codes and crystallographic data (e.g., space group P21/c) are critical ( ).
Advanced: How do structural modifications (e.g., substituent positions) influence the compound’s biological activity?
Answer:
The 2-chlorophenylsulfanylmethyl group enhances lipophilicity and target binding via halogen bonding. Key findings:
- Antimicrobial Activity: Substitution at the 2-chlorophenyl position increases Gram-positive bacterial inhibition (MIC ~8 µg/mL) compared to unsubstituted analogs ().
- Anticancer Potential: The benzothiazole moiety intercalates with DNA, as shown in DNA-binding assays ().
- SAR Table:
| Substituent Position | Biological Activity (IC50) | Mechanism | Reference |
|---|---|---|---|
| 2-Chlorophenyl | 5.2 µM (Anticancer) | DNA intercalation | |
| 4-Fluorophenyl | 12.8 µM | Reduced binding |
Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Answer:
Yield discrepancies often arise from variations in:
- Catalyst Loading: Excess iodine (>50 mol%) may lead to side reactions ().
- Purification Methods: Column chromatography (hexane) vs. recrystallization (DMSO/water) impacts recovery ().
- Reaction Monitoring: Incomplete TLC resolution (e.g., chloroform:methanol ratios) may falsely indicate reaction completion ().
Mitigation Strategies:
- Optimize stoichiometry (1:1 aldehyde:aminothiophenol).
- Use preparative HPLC for challenging separations ().
Advanced: What computational methods support mechanistic studies of this compound’s reactivity?
Answer:
- DFT Calculations: Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites ().
- Molecular Docking: Simulate interactions with biological targets (e.g., DNA gyrase or tubulin) using software like AutoDock Vina ().
- Thermodynamic Analysis: MP2/B3LYP methods evaluate stability of intermediates ().
Basic: What safety protocols are critical during synthesis?
Answer:
- Ventilation: Required for handling volatile solvents (DMF, POCl3) ().
- Personal Protective Equipment (PPE): Gloves and goggles for iodine and thiols ().
- Waste Disposal: Neutralize acidic/byproduct streams with sodium bicarbonate ().
Advanced: How does the compound’s photostability impact pharmacological applications?
Answer:
- UV-Vis Spectroscopy: Benzothiazoles exhibit λmax ~310 nm, indicating susceptibility to UV degradation ().
- Stabilization Strategies: Encapsulation in cyclodextrins or use of antioxidants (e.g., BHT) extends shelf life ( ).
Basic: What are the compound’s solubility profiles in common solvents?
Answer:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DMSO | >50 | Biological assays |
| Ethanol | ~20 | Synthesis |
| Hexane | <1 | Purification |
Data derived from analogs in .
Advanced: What in vitro assays validate its antitumor activity?
Answer:
- MTT Assay: IC50 values against HeLa and MCF-7 cell lines ().
- Apoptosis Markers: Caspase-3 activation and Annexin V staining ().
- Comparative Table:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5.2 | |
| MCF-7 | 7.8 |
Advanced: How can researchers address batch-to-batch variability in biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
